From Arrow Poison to Anesthesia: A Technical History of Chondrocurine and the Structural Re-evaluation of Curare Alkaloids
From Arrow Poison to Anesthesia: A Technical History of Chondrocurine and the Structural Re-evaluation of Curare Alkaloids
For decades, the arrow poisons of South American indigenous peoples, collectively known as curare, held a certain mystique in the scientific community. The quest to understand their paralyzing effects led to the discovery of a family of potent alkaloids, fundamentally changing the face of surgery and pharmacology. This guide delves into the history and discovery of a key, yet often overshadowed, member of this family: chondrocurine. We will explore its intertwined history with the more famous d-tubocurarine, the pivotal scientific detective work that corrected a long-standing structural error, and the experimental methodologies that brought these molecules to light.
The Dawn of Curare Research: A Race for the Active Principle
The journey into the chemical world of curare was a slow and arduous one, spanning centuries of exploration and scientific inquiry. By the early 20th century, it was understood that the potent paralyzing effects of "tube curare," traditionally stored in bamboo tubes, were due to alkaloids found in the bark of the South American vine Chondrodendron tomentosum.[1] The primary goal for chemists was to isolate and identify the pure, crystalline compound responsible for this potent physiological action.
In 1935, Harold King made a significant breakthrough by isolating a crystalline alkaloid from a museum sample of curare, which he named d-tubocurarine.[2] However, the botanical origin of this museum sample was not definitively known. The crucial link to Chondrodendron tomentosum was unequivocally established in 1943 by Oscar Wintersteiner and James Dutcher.[2][3] In their seminal paper published in Science, they reported the isolation of crystalline d-tubocurarine from authenticated samples of the plant.[3]
Intriguingly, their work did not stop there. From the same extract, they also isolated two new tertiary alkaloids.[3] While not the primary focus at the time, this discovery was the first recorded isolation of the compound that would later be identified as chondrocurine. Wintersteiner and Dutcher noted that these tertiary bases could be converted into physiologically active quaternary ammonium compounds, hinting at their potential biological significance.[3]
A Case of Mistaken Identity: The Great Structural Revision of 1970
For nearly three decades, the scientific consensus, based on the pioneering work of King, held that d-tubocurarine was a di-quaternary molecule, meaning it possessed two positively charged quaternary nitrogen atoms. This structural understanding informed all subsequent pharmacological and physiological studies.
However, in 1970, a landmark paper by A. J. Everett, L. A. Lowe, and S. Wilkinson from the Wellcome Research Laboratories completely overturned this long-held belief.[4][5] Their work, a prime example of rigorous chemical analysis, demonstrated that the accepted structure of (+)-tubocurarine was incorrect. It was, in fact, a mono-quaternary salt, containing one quaternary and one tertiary nitrogen atom.[4][5]
This groundbreaking discovery had a direct and profound implication for the identity of chondrocurine. Everett and his colleagues proved that (+)-chondrocurine is the tertiary base corresponding to (+)-tubocurarine .[4][5] In essence, chondrocurine is N-desmethyl-tubocurarine. The structural relationship is now understood as a simple methylation difference, a fact that had been obscured for decades by the incorrect di-quaternary model of tubocurarine.
Figure 1. Evolution of the structural understanding of tubocurarine and chondrocurine.
Experimental Methodologies: From Plant Bark to Pure Alkaloid
The isolation and characterization of chondrocurine and tubocurarine from Chondrodendron tomentosum relied on classical phytochemical techniques, refined over time. The general workflow involves extraction, separation, and purification.
General Isolation Protocol
The following is a generalized, step-by-step protocol for the extraction and separation of curare alkaloids, based on principles of alkaloid chemistry.
Step 1: Extraction
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Maceration: The dried and ground bark of Chondrodendron tomentosum is macerated with an acidified aqueous solvent (e.g., water with tartaric acid). This protonates the tertiary amine of chondrocurine and other alkaloids, forming salts that are soluble in the aqueous medium. The quaternary tubocurarine is already in salt form.
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Filtration: The mixture is filtered to remove solid plant material. The filtrate contains a crude mixture of alkaloid salts.
Step 2: Liquid-Liquid Extraction for Separation
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Basification: The acidic aqueous extract is made alkaline by the addition of a base such as sodium carbonate or ammonia. This deprotonates the tertiary amine salts (like chondrocurine), converting them into their free base form. The quaternary tubocurarine remains as a charged salt in the aqueous phase.
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Solvent Partitioning: The basified solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform or ether. The free base of chondrocurine, being more lipophilic, partitions into the organic layer, while the highly polar, quaternary tubocurarine salt remains in the aqueous layer.
Step 3: Purification
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Chondrocurine (Tertiary Fraction): The organic extracts containing chondrocurine are combined, dried, and the solvent is evaporated to yield a crude tertiary alkaloid fraction. This can be further purified by column chromatography over alumina or silica gel.[6]
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Tubocurarine (Quaternary Fraction): The remaining aqueous layer containing tubocurarine can be further purified by techniques such as precipitation or ion-exchange chromatography to isolate the pure quaternary alkaloid.
Figure 2. Generalized workflow for the separation of chondrocurine and d-tubocurarine.
Bioassay for Potency: The Rabbit Head-Drop Method
In the mid-20th century, before the widespread availability of modern analytical instruments, the potency of curare preparations was standardized using bioassays. The most common of these was the "rabbit head-drop" method. This assay provided a reliable, albeit qualitative, measure of the muscle-relaxant activity of a given sample.
Protocol: Rabbit Head-Drop Assay
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Animal Preparation: A rabbit is placed in a holder, allowing its head to move freely.
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Infusion: The curare preparation (either a standard of known potency or the test sample) is slowly infused intravenously, typically into the marginal ear vein, at a constant rate.
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Endpoint Determination: The infusion continues until the neck muscles of the rabbit relax to the point where it can no longer hold its head up. This is known as the "head-drop."
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Quantification: The total amount of the preparation required to produce the head-drop is recorded.
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Comparison: The amount of the test sample required to cause the head-drop is compared to the amount of the standard preparation needed to achieve the same endpoint. This allows for the calculation of the relative potency of the test sample.
This bioassay was crucial for standardizing early commercial preparations of curare, ensuring consistent and safe dosages for clinical use.
Pharmacological Profile: The Significance of a Single Methyl Group
The primary mechanism of action for curare alkaloids is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. By blocking these receptors, they prevent acetylcholine from initiating muscle contraction, leading to flaccid paralysis.
The structural difference between chondrocurine (a tertiary amine) and d-tubocurarine (a quaternary amine) is critical to their pharmacological activity. At physiological pH, the tertiary amine of chondrocurine can be protonated, allowing it to bind to the nAChR. However, quaternary ammonium compounds generally exhibit higher potency as neuromuscular blockers. This is because the permanent positive charge on the quaternary nitrogen atom enhances the binding affinity to the anionic sites on the nicotinic receptor.
Wintersteiner and Dutcher's early observation that their isolated tertiary alkaloids could be converted into more potent quaternary bases aligns with this principle.[3] While specific comparative potency data between pure chondrocurine and d-tubocurarine is scarce in modern literature, the established structure-activity relationship for neuromuscular blocking agents suggests that d-tubocurarine is the more potent of the two.
| Compound | Chemical Class | Key Structural Feature | Relative Neuromuscular Blocking Potency |
| (+)-Chondrocurine | Tertiary Amine | Single tertiary nitrogen | Less potent |
| (+)-Tubocurarine | Mono-quaternary Amine | One quaternary nitrogen | More potent |
Conclusion: A Legacy of Discovery and Correction
The story of chondrocurine is inseparable from the broader history of curare and its most famous constituent, d-tubocurarine. Its initial isolation as an unnamed tertiary alkaloid by Wintersteiner and Dutcher was a footnote to the confirmation of d-tubocurarine's botanical origin. For decades, its true identity was masked by a fundamental misunderstanding of the chemical structure of tubocurarine itself.
The structural revision by Everett, Lowe, and Wilkinson in 1970 was a pivotal moment, not only correcting a long-standing error but also definitively establishing the relationship between these two key curare alkaloids. This narrative underscores the self-correcting nature of science and the importance of rigorous analytical chemistry in understanding the natural world. The journey from a mysterious arrow poison to the elucidation of complex molecular structures like chondrocurine has paved the way for the development of modern anesthetic practices and our understanding of neuromuscular transmission.
References
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Wintersteiner, O., & Dutcher, J. D. (1943). Curare Alkaloids from Chondodendron Tomentosum. Science, 97(2525), 467–470. [Link]
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Everett, A. J., Lowe, L. A., & Wilkinson, S. (1970). Revision of the structures of (+)-tubocurarine chloride and (+)-chondrocurine. Journal of the Chemical Society D: Chemical Communications, (16), 1020. [Link]
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King, H. (1947). Curare alkaloids. Part VI. Alkaloids from Chondrodendron tomentosum R. and P. Journal of the Chemical Society (Resumed), 936-937. [Link]
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Lee, C., & Lee, J. (2009). Structure, conformation, and action of neuromuscular blocking drugs. British Journal of Anaesthesia, 103(suppl_1), i71-i82. [Link]
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Gaurav, A., et al. (2020). Chromatography Techniques for Isolation of Phytoconstituents from Medicinal Plants. IIP Series, 3(9), 23. [Link]
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Bovet, D. (1959). The relationships between isosterism and competitive antagonism. Annals of the New York Academy of Sciences, 81(2), 268-287. [Link]
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Pharmacy Concepts. (2021). Bioassay of D-tubocurarine. [Link]
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Wikipedia contributors. (2023, December 12). Tubocurarine chloride. In Wikipedia, The Free Encyclopedia. [Link]
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Toth, A. (2012). 400 Years in The Making: The Discovery of Curare and Its Role in Transforming Anesthesia. Scribd. [Link]
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